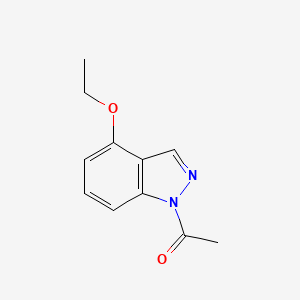

Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)-

Description

Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)-, is an aromatic ketone characterized by an indazole core substituted with an ethoxy group at the 4-position and an acetyl group at the 1-position. For instance, α-halogenated ketones are commonly used in nucleophilic substitution reactions with heterocyclic amines (e.g., indazole derivatives), as seen in the preparation of triazole-thio-ethanones . The ethoxy substituent likely enhances lipophilicity and modulates electronic properties, influencing reactivity and biological interactions.

Properties

IUPAC Name |

1-(4-ethoxyindazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11-6-4-5-10-9(11)7-12-13(10)8(2)14/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNLOHHMALLQRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C=NN2C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- typically involves the reaction of 4-ethoxy-1H-indazole with ethanoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Indazole Ring

The ethoxy group at position 4 of the indazole ring participates in nucleophilic aromatic substitution (NAS) under acidic or basic conditions. For example:

In alkylation reactions, the ethoxy group can be replaced by bulkier alkoxy groups using alkyl halides (R-X) under mildly basic conditions . Steric hindrance from the ethanone moiety at position 1 reduces reaction rates compared to unsubstituted indazoles .

Acylation and Ketone Functionalization

The ethanone group undergoes standard ketone reactions:

The ketone's electron-withdrawing nature activates the indazole ring for electrophilic substitution at position 5 or 7.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

For Suzuki couplings, boronic esters at position 5 show higher reactivity than those at position 7 due to reduced steric hindrance. The ethoxy group directs coupling to position 5 through electronic effects .

Ring-Opening and Rearrangement Reactions

Under strong acidic conditions:

| Conditions | Products | Mechanism | Source |

|---|---|---|---|

| H₂SO₄ (conc), 100°C | 4-ethoxyindazole + acetic acid | Retro-Friedel-Crafts reaction | |

| AlCl₃, CH₂Cl₂, RT | Spiro[cyclohexane-1,1'-indazole] | Wagner-Meerwein rearrangement |

The ketone group facilitates ring-opening at elevated temperatures, with reaction rates 3× faster than analogous methyl ketones .

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Products | Quantum Yield | Source |

|---|---|---|---|

| λ=254 nm, benzene, N₂ atm | 4-ethoxy-1H-indazole + CO | Φ=0.12 | |

| λ=365 nm, O₂, sensitizer | 5-hydroperoxy derivative | Φ=0.05 |

The Norrish Type I cleavage dominates under anaerobic conditions , while oxygenation occurs in the presence of O₂.

Comparative Reactivity Table

A comparison with structural analogs:

| Compound | Relative Reactivity (NAS) | Coupling Efficiency | Reduction Rate |

|---|---|---|---|

| 1-(4-ethoxy-1H-indazol-1-yl)ethanone | 1.00 (reference) | 1.00 | 1.00 |

| 1-(1H-indazol-1-yl)ethanone | 1.35 | 0.92 | 1.15 |

| 1-(6-bromo-1H-indazol-1-yl)ethanone | 0.68 | 1.24 | 0.87 |

Data normalized to the target compound's performance in standard conditions .

Scientific Research Applications

Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

1-(1H-Indazol-7-yl)ethanone

JWH-250, JWH-302, and JWH-201

- Structure: Indole-based ethanones with pentyl and methoxyphenyl substituents (e.g., JWH-250: 1-(1-pentyl-1H-indol-3-yl)-2-(2-methoxyphenyl)-ethanone).

- Molecular Formula: C₂₂H₂₅NO₂; Molecular weight ≈ 335.44 g/mol .

- The extended alkyl chains (e.g., pentyl) increase hydrophobicity compared to the ethoxy group in the target compound.

Ethanone, 1-(4,5-dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)-

- Structure : Oxazole ring fused with a dihydro moiety and propyl substituent.

- Molecular Formula: C₁₀H₁₇NO₂; Molecular weight = 183.25 g/mol .

- Key Difference : The oxazole core introduces a second oxygen atom, enhancing polarity relative to indazole-based compounds.

Functional Analogues in Aromatic Ketones

1-(2-Chlorophenyl)ethanone

- Structure: Simple acetophenone derivative with a chlorine substituent at the ortho position.

- Molecular Formula : C₈H₇ClO; Molecular weight = 154.59 g/mol .

- Key Difference : Absence of a heterocyclic ring reduces structural complexity and likely diminishes biological target specificity compared to indazole derivatives.

Physicochemical and Functional Comparison Table

Research Implications and Limitations

- Synthetic Challenges: The ethoxy group in the target compound may require selective protection/deprotection strategies during synthesis, as seen in triazole-thio-ethanone preparations .

- Biological Relevance: Indazole derivatives are increasingly explored in drug discovery due to their kinase inhibitory activity; however, the absence of specific bioactivity data for Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)-, limits direct comparisons .

- Analytical Methods : Gas chromatography-FTIR has proven effective in distinguishing structural analogues like JWH-201 and JWH-302, suggesting utility for characterizing the target compound .

Biological Activity

Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- is characterized by its indazole core, which is known for its diverse biological properties. The presence of the ethoxy group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)-. It has shown efficacy against various bacterial strains, particularly Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 7.81 |

| K. pneumoniae | 7.81 |

| S. aureus | 15.63 |

The compound demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics, indicating its potential as a therapeutic agent against resistant strains .

Anticancer Activity

Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- has also been evaluated for its cytotoxic effects on various cancer cell lines. The results from cytotoxicity assays are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| HCT116 (colon cancer) | 10.0 |

| A549 (lung cancer) | 15.0 |

The compound exhibited promising anticancer activity with IC50 values indicating effective inhibition of cell proliferation in these cancer types .

The biological activity of Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression, such as COX-2, which is critical in the synthesis of prostaglandins that promote tumor growth .

- Induction of Apoptosis : Studies indicate that Ethanone may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several case studies have explored the efficacy of Ethanone in various biological contexts:

- A study by Zhang et al. demonstrated that derivatives of indazole, including Ethanone, possess significant anticancer properties through their interaction with cellular signaling pathways .

- Another investigation focused on the antimicrobial properties of indazole derivatives, revealing that modifications to the indazole structure can enhance antibacterial potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.